

Technical Guide: (5-Chloro-2-methoxyphenyl)methanamine

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Compound of Interest

Compound Name: (5-Chloro-2-methoxyphenyl)methanamine

Cat. No.: B183563

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CAS Number: 896127-80-3 Hydrochloride Salt CAS Number: 350480-55-6

This technical guide provides an in-depth overview of **(5-Chloro-2-methoxyphenyl)methanamine**, a key chemical intermediate with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and analytical characterization.

Chemical Properties and Data

(5-Chloro-2-methoxyphenyl)methanamine is a substituted benzylamine derivative. Its structure features a benzene ring substituted with a chloro group at position 5, a methoxy group at position 2, and a methanamine group. The hydrochloride salt is a common form for handling and storage.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ ClNO	PubChemLite[1]
Molecular Weight	171.62 g/mol	ChemicalBook
IUPAC Name	(5-Chloro-2-methoxyphenyl)methanamine	Sigma-Aldrich[2]
Physical Form	White to off-white powder or crystals (Hydrochloride salt)	Sigma-Aldrich[2]
Purity	≥95%	Sigma-Aldrich[2]

Synthesis

A documented method for the synthesis of **(5-Chloro-2-methoxyphenyl)methanamine** involves the reduction of a benzonitrile precursor.[3]

Experimental Protocol: Reduction of 2-Methoxy-5-chlorobenzonitrile

This protocol is based on the reduction of the corresponding benzonitrile using a powerful reducing agent like Lithium Aluminum Hydride (LAH) in an ethereal solvent such as Tetrahydrofuran (THF).

Reaction Scheme:



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Caption: Synthesis of **(5-Chloro-2-methoxyphenyl)methanamine**.

Materials:

- 2-Methoxy-5-chlorobenzonitrile

- Lithium Aluminum Hydride (LAH)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- 1 M Sodium Hydroxide (NaOH) solution
- Saturated Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Hydrochloric Acid (HCl) in diethyl ether (for hydrochloride salt formation, optional)

Procedure:

- A solution of 2-methoxy-5-chlorobenzonitrile in anhydrous THF is added dropwise to a stirred suspension of Lithium Aluminum Hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, while maintaining cooling in an ice bath.
- The resulting precipitate is filtered off and washed with diethyl ether.
- The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **(5-Chloro-2-methoxyphenyl)methanamine**.
- The product can be further purified by distillation or column chromatography.
- For the preparation of the hydrochloride salt, the purified free base is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether. The resulting precipitate is collected

by filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Data

Characterization of the synthesized **(5-Chloro-2-methoxyphenyl)methanamine** is crucial to confirm its identity and purity.

Analysis Type	Data
¹ H NMR (CDCl ₃ , 400MHz) δ	7.24 (m, 1H), 7.19 (d, J=2.6 & 8.6Hz, 1H), 6.79 (d, J=8.7Hz, 1H), 3.82 (s, 2H), 2.02 (bs, 2H), 3.85 (s, 3H, OCH ₃)[3]

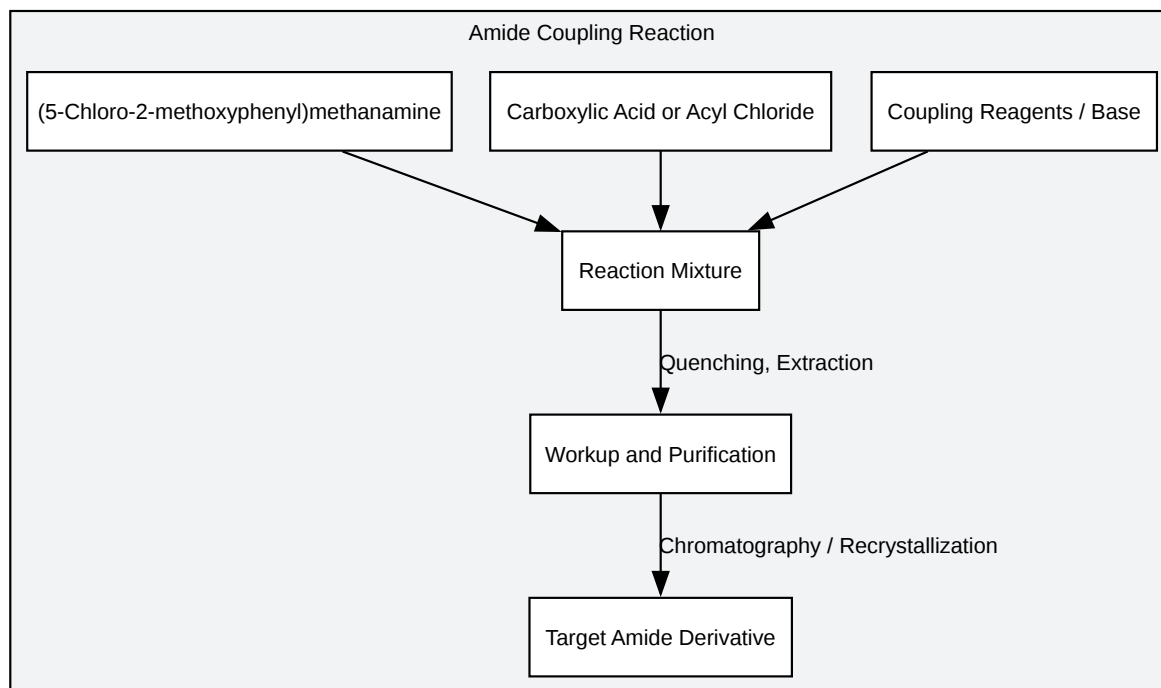
Note: The patent literature reports ¹H NMR data that includes signals (4.04(t, 2H), 1.45(t, 3H)) corresponding to an ethoxy group, which is inconsistent with the named methoxy product. The expected chemical shift for the methoxy group is around 3.85 ppm.

Applications in Drug Discovery

(5-Chloro-2-methoxyphenyl)methanamine serves as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structural motifs are found in compounds investigated as inhibitors of various enzymes. For instance, it has been incorporated into arylpropionamide and related analogs designed as Factor XIa inhibitors, which are targets for anticoagulant therapies.[3]

Experimental Workflow: Use as a Synthetic Intermediate

The general workflow for utilizing **(5-Chloro-2-methoxyphenyl)methanamine** in the synthesis of a target molecule, for example, an amide derivative, is depicted below.



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Caption: General workflow for amide synthesis.

This workflow illustrates a common synthetic transformation where the primary amine of **(5-Chloro-2-methoxyphenyl)methanamine** is acylated to form an amide bond. The specific conditions (coupling reagents, base, solvent, temperature) would be optimized depending on the specific carboxylic acid or acyl chloride being used. This highlights its role as a versatile intermediate in the construction of diverse molecular libraries for screening and drug development.

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References

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